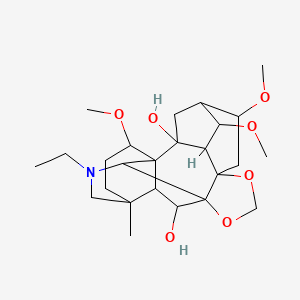
Eldelidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eldelidine is a diterpenoid alkaloid derived from the plant Delphinium dictyocarpum. It belongs to the lycoctonine-type alkaloids, which are known for their complex structures and significant pharmacological activities . This compound has been studied for its potential therapeutic properties, particularly in the field of antiarrhythmic agents .
Preparation Methods
Eldelidine can be synthesized from its precursor, eldeline. The synthetic route involves the transformation of eldeline into demethylenthis compound, followed by further chemical modifications . One common method includes the reaction of demethylenthis compound with periodic acid to produce a γ-lactone, which is then selectively reduced using sodium borohydride (NaBH4) . The industrial production of this compound typically involves extraction from the roots and epigeal parts of Delphinium dictyocarpum .
Chemical Reactions Analysis
Eldelidine undergoes various chemical reactions, including:
Oxidation: Reaction with periodic acid to form a γ-lactone.
Reduction: Selective reduction of the carbonyl group at the C6-position using NaBH4.
Substitution: Formation of aminoalcohols with a lactone ring through reactions involving multiple reactive centers.
Common reagents used in these reactions include periodic acid and sodium borohydride. The major products formed from these reactions are γ-lactones and aminoalcohols .
Scientific Research Applications
Eldelidine has been extensively studied for its pharmacological properties. It has shown potential as an antiarrhythmic agent, with studies indicating that its activity is influenced by the nature of the C6 substituent . Additionally, this compound and its derivatives have been explored for their broader therapeutic actions compared to known class I antiarrhythmics . Research has also focused on transforming lycoctonine-type alkaloids into compounds with higher pharmacological activity, particularly in the field of antiarrhythmic agents .
Mechanism of Action
The mechanism of action of eldelidine involves its interaction with molecular targets in the cardiovascular system. This compound exerts its effects by modulating ion channels and receptors involved in cardiac rhythm regulation . The specific pathways and molecular targets are still under investigation, but its antiarrhythmic activity is believed to be related to its structural features and the nature of its substituents .
Comparison with Similar Compounds
Eldelidine is often compared with other lycoctonine-type alkaloids, such as eldeline and 6-benzoylthis compound . These compounds share a similar carbon skeleton but differ in their substituents at the C6 position. Eldeline, for example, has a 6-acetoxy group, while 6-benzoylthis compound has a 6-benzoyloxy group . These differences in substituents significantly influence their pharmacological properties, with 6-benzoylthis compound showing greater antiarrhythmic activity compared to this compound .
Properties
IUPAC Name |
14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosane-2,21-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO7/c1-6-26-11-21(2)8-7-15(30-4)24-18(21)19(27)25(20(24)26)23(32-12-33-25)10-14(29-3)13-9-22(24,28)17(23)16(13)31-5/h13-20,27-28H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFFCVWRKKBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-10-8 |
Source


|
| Record name | Eldelidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














